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Compound of Interest

p-Toluic acid, 3,5-dimethylphenyl
Compound Name:

ester
CAS No.: 62261-93-2
Cat. No.: B3873386

Get Quote

Technical Monograph: Structural Characterization and Synthesis of C16H1602 Esters

Part 1: Molecular Identity & Thermodynamics

1.1 Fundamental Properties The molecular formula C16H1602 represents a specific class of
esters often encountered in fragrance chemistry and pharmaceutical intermediate synthesis. To
establish the baseline for all subsequent experimental protocols, we first define the
thermodynamic and structural constraints.

e Molecular Weight (MW): 240.30 g/mol
o Calculation:
Da.
e Degree of Unsaturation (DoU): 9

o Calculation:
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o Structural Implication: The high DoU suggests the presence of two aromatic rings (4 DoU
each

2 = 8) and one carbonyl group (1 DoU). This confirms the structure typically consists of
two benzene rings linked by a saturated ester chain.

1.2 The Isomer Challenge Unlike simple aliphatic esters, C16H1602 presents a unique
identification challenge. Three primary isomers dominate this chemical space. Distinguishing
them requires precise analytical logic, as their boiling points and refractive indices are proximal.

Isomer

. IUPAC Name CAS No. Structural Key  Application
Candidate
Benzyl 3- Benzyl alcohol +
, , Fragrance
Isomer A phenylpropanoat  103-28-6 Hydrocinnamic o
) Fixative
e acid
Phenethyl
Phenethyl alcohol + Rose/Honey
Isomer B 102-20-5 ]
phenylacetate Phenylacetic Accord
acid
Ethanol +
Ethyl ) ) Drug
Isomer C ) 3098-77-7 Diphenylacetic ]
diphenylacetate " Intermediate
aci

Part 2: Synthetic Protocols (The "How-To")

2.1 Strategic Selection of Esterification Method Selection of the synthetic route is not arbitrary;
it is dictated by steric hindrance and acid sensitivity.

» Route 1: Fischer Esterification (Thermodynamic Control)
o Best for: Isomers A and B (Primary alcohols, unhindered acids).

o Mechanism:[1] Acid-catalyzed equilibrium. Requires water removal (Dean-Stark or
molecular sieves) to drive yield.
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e Route 2: Acid Chloride Activation (Kinetic Control)
o Best for: Isomer C (Ethyl diphenylacetate).

o Reasoning: The bulky diphenyl group hinders the nucleophilic attack of ethanol in a
standard Fischer setup. Activating the acid to an acyl chloride increases electrophilicity,
overcoming the steric barrier.

2.2 Protocol: Synthesis of Benzyl 3-phenylpropanoate (Isomer A) Target Yield: >92% | Purity:
>98%

Reagents:

3-Phenylpropanoic acid (Hydrocinnamic acid): 15.0 g (0.1 mol)

Benzyl alcohol: 13.0 g (0.12 mol, 1.2 eq)

p-Toluenesulfonic acid (pTSA): 0.5 g (Catalyst)

Toluene: 150 mL (Azeotropic solvent)

Step-by-Step Methodology:

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark
trap topped with a reflux condenser.

e Charging: Add Hydrocinnamic acid, Benzyl alcohol, pTSA, and Toluene to the flask.

o Reflux: Heat the mixture to vigorous reflux (~115°C). Monitor the collection of water in the
Dean-Stark trap.

o Checkpoint: Theoretical water yield is ~1.8 mL. Reflux is complete when water generation
ceases (approx. 4-6 hours).

o Workup (Self-Validating):

o Cool to room temperature.[1][2]
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o Wash with saturated

(2 x 50 mL). Validation: Gas evolution (
) indicates neutralization of unreacted acid. Continue until no bubbling occurs.

o Wash with Brine (50 mL) and dry over anhydrous

 Purification: Remove toluene via rotary evaporation. Purify the resulting oil via vacuum
distillation (bp ~170°C at 5 mmHg) to obtain a colorless liquid.

2.3 Visualization: Synthetic Decision Tree
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Caption: Decision matrix for selecting the optimal esterification pathway based on the steric

profile of the carboxylic acid precursor.

Part 3: Analytical Characterization (The "Validation™)

To validate the identity of the synthesized ester, Nuclear Magnetic Resonance (NMR) is the
gold standard. The connectivity of the methylene (

) linkers provides the "fingerprint.”
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3.1 Comparative 1H NMR Data (CDCI3, 400 MHz)

Key Signal 1 (Acid Key Signal 2

Isomer ) . Structural Logic
Side) (Alcohol Side)
Triplet Singlet
Isolated ethylene
Benzyl 3- ) ) )
2.95 ppm ( 5.10 ppm (Benzylic chain + Benzylic
phenylpropanoate )
singlet.
adjacent to Carbonyl) -0)
Singlet Triplet Benzylic singlet
Phenethyl ) shifted upfield +
3.65 ppm (Benzylic 4.30 ppm ( )
phenylacetate Ethylene chain on O-
-C=0) -0) side.
. Quartet
Singlet Unique Methine
Ethyl diphenylacetate 5.00 ppm (Methine 4.20 ppm ( proton signal
(integrates 1H).
CH) of Ethyl)

3.2 Analytical Workflow Diagram

Phenylacetic Moiety
(Phenethyl phenylacetate)

1H NMR Analysis

Purified C16H1602 Sample

Present
Check for Singlet
@~5.1 ppm (2H)

Check Methine Singlet Diphenylacetate Moiety
@ ~5.0 ppm (1H) (Ethyl diphenylacetate)
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Caption: Step-by-step NMR interpretation logic to distinguish the three primary C16H1602
isomers based on unique methylene/methine chemical shifts.
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Part 4: Pharmaceutical & Industrial Applications

4.1 Fragrance & Flavor (Isomers A & B)

» Fixative Properties: Benzyl 3-phenylpropanoate is a high-boiling ester used to "anchor"”
volatile top notes in perfume formulations. Its low vapor pressure allows it to modulate the
evaporation rate of lighter citrus or floral components.

« Olfactory Profile: Phenethyl phenylacetate is critical in reconstructing "Rose" and "Hyacinth"
accords.[3] It provides the deep, honey-like undertone found in natural absolutes.

4.2 Pharmaceutical Intermediates (Isomer C)

o Antihistamine Synthesis: Ethyl diphenylacetate is a structural scaffold for diphenylmethane-
derived antihistamines. The bulky diphenyl group provides the necessary lipophilicity for
receptor binding (H1 antagonists).

e Metabolic Precursors: In drug discovery, these esters are often used as "prodrugs” to
improve bioavailability. The ester linkage is hydrolyzed in vivo by plasma esterases to
release the active carboxylic acid pharmacophore.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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